YnMyr Diazirine X10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
9-(3-but-3-ynyldiazirin-3-yl)nonanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-11-14(15-16-14)12-9-7-5-4-6-8-10-13(17)18/h1H,3-12H2,(H,17,18) |
InChI Key |
PNUKRLNGGBJSKP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCCCCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YnMyr Diazirine X10 |
Origin of Product |
United States |
Structural Elucidation and Design Principles
Chemical Architecture of YnMyr Diazirine X10: Integration of Diazirine, Alkyne, and Myristic Acid Moieties
This compound, also known as Photoclick Myristic Acid, is a synthetically derived analogue of myristic acid. caymanchem.combiomol.comcaymanchem.com Its 14-carbon backbone is strategically modified to include three key functional groups: a myristic acid carboxyl group, a photo-activatable diazirine ring, and a terminal alkyne group. caymanchem.comglpbio.combertin-bioreagent.com The systematic name for this compound is 9-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)nonanoic acid. bertin-bioreagent.combldpharm.com
The core of the molecule mimics myristic acid, a C14 saturated fatty acid. rsc.orgbiorxiv.org This mimicry is fundamental for its biological activity. A key modification is the substitution of a methylene (B1212753) group at the carbon-10 (B1256599) position of the fatty acid chain with a diazirine ring. caymanchem.combertin-bioreagent.comsapphirebioscience.com This small, three-membered ring containing two nitrogen atoms is the photo-reactive component of the probe. rsc.orgbiorxiv.org
At the omega end of the acyl chain, a terminal alkyne group is incorporated. rsc.orgbiorxiv.org This alkyne serves as a "clickable" handle for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. rsc.orgnih.gov The integration of these three moieties results in a trifunctional probe designed for cell-based assays to investigate protein-lipid interactions. rsc.orgnsf.gov
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂ caymanchem.combertin-bioreagent.com |
| Molecular Weight | 250.3 g/mol caymanchem.combertin-bioreagent.com |
| CAS Number | 2707485-30-9 caymanchem.comglpbio.com |
| Appearance | Crystalline solid caymanchem.combertin-bioreagent.com |
| Purity | ≥95% caymanchem.combertin-bioreagent.com |
| Synonyms | Photoclick Myristic Acid, YnMyristic Diazirine X10, Click Tag™ Myristic Acid caymanchem.combiomol.comglpbio.com |
Rationale for Diazirine Placement and Alkyne Incorporation in Probe Design
The specific placement of the diazirine and the inclusion of the alkyne are central to the probe's function in identifying protein-protein interactions mediated by myristoylation. rsc.orgresearchgate.net
Diazirine Moiety: The diazirine group is a compact photo-activatable crosslinker. rsc.orgbiorxiv.org Its small size is a critical design feature, as it is only slightly more sterically demanding than the methylene group it replaces. rsc.orgbiorxiv.orgresearchgate.net This minimal perturbation makes the probe a suitable substrate for enzymes like N-myristoyltransferases (NMTs), which might otherwise reject bulkier modified fatty acids. rsc.orgbiorxiv.org Upon irradiation with UV light (typically at 365 nm), the diazirine ring eliminates nitrogen gas to generate a highly reactive carbene intermediate. rsc.orgbiorxiv.orgresearchgate.net This carbene can then rapidly and non-selectively form a covalent bond with any nearby molecule, effectively "trapping" transient protein interactors. rsc.orgnih.gov The placement at carbon-10 was part of a structure-guided design, based on inspections of the human NMT1:Myr-CoA complex structure, to find positions along the fatty acid chain that could accommodate the group. rsc.orgbiorxiv.org
Alkyne Moiety: The terminal alkyne functions as a bioorthogonal handle. rsc.orgnih.gov Its purpose is to enable the detection, enrichment, and identification of proteins that have been covalently crosslinked by the probe. nih.govnih.gov After photo-crosslinking within a cell, the alkyne group remains available for a highly specific and efficient reaction known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". biorxiv.orgnih.gov This allows researchers to attach reporter tags, such as fluorophores for in-gel visualization or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis. rsc.orgnih.goviu.edu The combination of a photo-reactive group and a clickable tag in one molecule creates a powerful tool for chemical proteomics. nih.gov
Structural Mimicry of Natural Substrates (e.g., Myristate)
The effectiveness of this compound as a probe hinges on its ability to be recognized and processed by cellular machinery as if it were natural myristic acid. Myristoylation is a lipid modification where N-myristoyltransferases (NMTs) attach a myristoyl group to the N-terminal glycine (B1666218) of target proteins. rsc.orgresearchgate.net
This compound is designed to be a substrate mimic for this process. rsc.org It is cell-permeable and, once inside the cell, is activated to its coenzyme A (CoA) derivative, likely by long-chain-fatty-acid-CoA ligases. rsc.org This this compound-CoA is then recognized by NMTs and metabolically incorporated into the same protein substrates that would normally be myristoylated. rsc.orgresearchgate.net The minimal steric hindrance of the diazirine and alkyne modifications is key to this successful mimicry and acceptance by the N-myristoylation machinery. rsc.orgbiorxiv.org
Studies have shown that the probe can effectively label the myristoylated proteome in human cells. rsc.org Furthermore, structural analyses have confirmed that diazirine-containing myristate probes can adopt a conformation very similar to that of the natural myristoyl group when bound in the active site of human NMT1. nsf.gov This high degree of structural mimicry ensures that the probe accurately reports on the biological context of protein myristoylation. rsc.orgacs.org
Conformational Analysis and its Implications for Biological Interaction Studies
While specific conformational analysis data for this compound is not extensively published, the principles of lipid probe conformation are well-established and highly relevant. The flexibility of the alkyl chain allows the probe to adopt various conformations, which can be influenced by its local environment, such as being in an aqueous solution, embedded in a lipid bilayer, or bound within a protein's hydrophobic pocket. nih.govresearchgate.netucl.ac.be
The ability of the probe to mimic the conformation of natural myristate is crucial for its biological activity. nsf.gov Within the binding pocket of a protein like NMT, the acyl chain is expected to adopt a specific, low-energy conformation. nsf.gov The fact that this compound is an efficient substrate for NMTs suggests its conformational flexibility allows it to fit snugly within the enzyme's active site. rsc.orgresearchgate.net
Synthetic Methodologies for Ynmyr Diazirine X10 and Analogs
General Strategies for Diazirine Synthesis
The preparation of diazirines, particularly aliphatic diazirines, can be approached through several synthetic paradigms. These methods often involve the initial formation of a diaziridine, a saturated three-membered ring containing two nitrogen atoms and one carbon, which is subsequently oxidized to the diazirine. wikipedia.orgnih.gov
Synthesis from Ketones via Diaziridine Intermediates
A prevalent and well-established method for synthesizing diazirines begins with a ketone as the starting material. wikipedia.org This multi-step process first converts the ketone into a diaziridine intermediate, which is then oxidized to yield the final diazirine product. wikipedia.orgjst.go.jp
The initial step often involves the reaction of the ketone with an aminating agent in the presence of ammonia (B1221849). A common approach is the reaction with hydroxylamine-O-sulfonic acid (HOSA) in liquid ammonia. nih.govmdpi.com This reaction proceeds through the formation of an imine intermediate from the ketone and ammonia, which then undergoes intramolecular cyclization with HOSA to form the diaziridine. nih.gov
An alternative, more traditional route to the diaziridine intermediate involves a three-step sequence: wikipedia.org
Oximation: The ketone is reacted with hydroxylammonium chloride, typically in the presence of a base like pyridine, to form an oxime. wikipedia.org
Tosylation or Mesylation: The resulting oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime. wikipedia.org
Amination: Finally, treatment of the tosyl or mesyl oxime with ammonia yields the diaziridine. wikipedia.org
Once the diaziridine intermediate is formed and isolated, it is oxidized to the corresponding diazirine. A variety of oxidizing agents can be employed for this transformation, including iodine in the presence of triethylamine (B128534), silver oxide (Ag₂O), or chromium-based reagents. wikipedia.orgnih.gov
One-Pot Synthetic Approaches
In these one-pot strategies, the diaziridine is formed in situ and then directly oxidized to the diazirine without being isolated. nih.govmdpi.com For instance, a ketone can be treated with hydroxylamine-O-sulfonic acid in liquid ammonia, and after the formation of the diaziridine, an oxidizing agent is added to the same reaction vessel. mdpi.com
Recent advancements have introduced base-mediated one-pot syntheses that further streamline this process. It has been demonstrated that after the in-situ formation of the diaziridine, the addition of a strong base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (B78521) (KOH), can promote the dehydrogenation of the diaziridine to the diazirine, often under air. mdpi.comresearchgate.net These base-mediated methods are attractive due to their operational simplicity, use of readily available and cheaper reagents like KOH, and their scalability for gram-scale production. mdpi.comdoaj.org Some modern approaches even utilize methanolic ammonia solutions, avoiding the need for handling liquid ammonia, and employ oxidants like t-butyl hypochlorite (B82951) (t-BuOCl) or phenyliodine diacetate (PIDA), depending on the substrate. researchgate.net
Specific Synthetic Routes for YnMyr Diazirine X10 Derivatives
The synthesis of this compound, which is chemically known as 9-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)nonanoic acid, and its analogs like X3 and X8, follows the general principles of diazirine synthesis, starting from a suitable keto-acid precursor. rsc.org The synthesis of the X10 probe was designed such that the conversion of the ketone to the diazirine was the final step in the sequence. rsc.org
The synthesis of this compound starts from a precursor keto-acid, referred to as acid 14 in the literature, which is 13-oxo-tetradec-13-ynoic acid. rsc.org The synthesis of this key intermediate is achieved from ethyl ester 13 (ethyl 8-(2-oxocyclopentan-1-yl)octanoate). rsc.org
The general procedure for converting the keto-acid to the diazirine, as exemplified by the synthesis of the related analog X3 (2-(3-(undec-10-yn-1-yl)-3H-diazirin-3-yl)acetic acid), is as follows: rsc.org
The keto-acid is dissolved in liquid ammonia at -78°C.
Hydroxylamine-O-sulfonic acid (HOSA) is added, and the mixture is stirred, allowing it to warm to room temperature, to form the diaziridine intermediate.
After the reaction, the excess ammonia is evaporated.
The resulting residue is dissolved in a solvent like dichloromethane (B109758) (DCM), and triethylamine (NEt₃) is added.
A solution of iodine in DCM is then added dropwise until a persistent brown color is observed, indicating the oxidation of the diaziridine to the diazirine.
The reaction is then quenched and worked up, followed by purification.
For this compound, the synthesis starts with 150 mg of acid 14 . Following a procedure analogous to the synthesis of X3, this compound is obtained as a white powder with a yield of 42% after purification by flash chromatography. rsc.org
Optimization of Yield, Purity, and Scalability in Laboratory Synthesis
The optimization of synthetic routes for diazirine-containing compounds is crucial for their practical application in research. Key parameters for optimization include reaction yield, purity of the final product, and the scalability of the synthesis.
Yield and Purity: The yield and purity of diazirine synthesis can be influenced by several factors. The choice of oxidizing agent for the conversion of diaziridine to diazirine is critical. While traditional reagents like silver oxide or iodine/triethylamine are effective, they can sometimes lead to side products or require challenging purification. nih.gov
Purification of diazirine compounds often employs flash column chromatography. rsc.org For certain sensitive compounds, such as those containing allylic bromides, purification using a small reversed-phase cartridge can minimize decomposition that might occur on silica (B1680970) gel. acs.org Given the light sensitivity of the diazirine moiety, it is often recommended to perform reaction and purification steps in the dark or with minimal light exposure to prevent premature activation of the diazirine and the formation of impurities. beilstein-journals.org The use of carefully dried solvents and reagents is also important, especially in steps sensitive to moisture. rsc.org
Scalability: For broader applications, the scalability of diazirine synthesis is a significant consideration. One-pot, base-mediated syntheses using reagents like potassium hydroxide have shown great promise for large-scale production. mdpi.comdoaj.org These methods are advantageous because they are often neat, meaning they produce fewer byproducts, which simplifies the isolation and purification of the desired product. researchgate.net The ability to perform these reactions on a gram-scale has been demonstrated, highlighting their applicability for producing larger quantities of diazirine probes. mdpi.com The development of automated synthesis platforms, or "reactionware," also offers a pathway to standardized and on-demand synthesis of diazirine-based probes with reproducible yields and purities. rsc.org
Below is a data table summarizing optimization strategies for diazirine synthesis:
| Aspect of Optimization | Strategy | Rationale and Key Findings | Relevant Citations |
|---|---|---|---|
| Yield and Efficiency | One-pot synthesis | Reduces the number of intermediate isolation steps, often leading to higher overall yields. Base-mediated one-pot methods have shown significant improvements in yield (e.g., up to 67% for some aliphatic diazirines). | mdpi.comresearchgate.netresearchgate.net |
| Purity | Purification by flash chromatography or reversed-phase cartridge | Effective for removing byproducts and unreacted starting materials. Reversed-phase methods can be gentler for sensitive compounds. | rsc.orgacs.org |
| Purity | Protection from light | Diazirines are photo-labile, and exposure to light can cause decomposition, leading to impurities. Performing reactions and purifications in the dark is crucial. | beilstein-journals.org |
| Scalability | Use of inexpensive and readily available reagents (e.g., KOH) | Facilitates gram-scale synthesis, making the production of larger quantities of diazirine compounds more feasible and cost-effective. | mdpi.comdoaj.org |
| Scalability | Automated synthesis platforms | Enables standardized and on-demand synthesis, ensuring reproducibility of yield and purity. | rsc.org |
Isotopic Labeling Strategies (e.g., ¹⁵N₂-Diazirines for NMR Applications)
Isotopic labeling of diazirines, particularly with the stable isotope ¹⁵N, is a powerful strategy for a variety of applications, most notably in advanced Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org The incorporation of two adjacent ¹⁵N atoms into the diazirine ring creates a unique spectroscopic handle that can be exploited for hyperpolarization techniques, significantly enhancing the NMR signal. google.com
These ¹⁵N₂-labeled diazirines are of particular interest as molecular tags for hyperpolarization-enhanced NMR and Magnetic Resonance Imaging (MRI). nih.govgoogle.com Techniques like Signal Amplification by Reversible Exchange (SABRE) and dissolution Dynamic Nuclear Polarization (d-DNP) can be used to dramatically increase the polarization of the ¹⁵N nuclei, leading to signal enhancements of several orders of magnitude. acs.orgnih.gov This allows for the detection of these probes at much lower concentrations than would be possible with conventional NMR, opening up possibilities for in vivo imaging and the study of biological processes at the molecular level. google.comnih.gov Hyperpolarized ¹⁵N₂-diazirine-tagged biomolecules, including amino acids, sugars, and drugs, have been developed and studied, demonstrating the broad potential of this isotopic labeling strategy. rsc.orgnih.gov
Below is a data table summarizing isotopic labeling strategies for diazirines:
| Isotopic Label | Labeling Strategy | Key Reagents | Primary Application | Relevant Citations |
|---|---|---|---|---|
| ¹⁵N₂ | Synthesis from a ketone precursor via a diaziridine intermediate. | ¹⁵N-labeled ammonia (¹⁵NH₃) and ¹⁵N-labeled hydroxylamine-O-sulfonic acid (¹⁵NH₂OSO₃H). | Hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). | nih.govgoogle.com |
| ¹⁵N₂ | One-pot synthesis from imines. | ¹⁵N-labeled ammonia (¹⁵NH₃) solution. | Provides a more direct route to ¹⁵N₂-diazirines with high yields, facilitating their use in photoaffinity labeling and hyperpolarization studies. | google.com |
Photophysical and Photochemical Characterization
Mechanisms of UV-Light Induced Carbene Generation from Diazirines
Upon irradiation with UV light, diazirines undergo irreversible decomposition, extruding molecular nitrogen (N₂) to form a highly reactive carbene intermediate. wikipedia.orgresearchgate.netrsc.org This fundamental process underpins their utility. The reaction can proceed through two primary, often competing, photochemical pathways: direct nitrogen extrusion to yield a carbene and photoisomerization to a linear diazo compound, which can then also decompose to a carbene upon further photolysis. acs.orgnih.govresearchgate.net
The photolytic cleavage of a diazirine can generate the resulting carbene in one of two electronic spin states: a singlet state or a triplet state. wikipedia.orglibretexts.org
Singlet Carbene: In this state, the two non-bonding electrons on the carbene carbon are spin-paired and occupy the same orbital. wikipedia.orgusf.edu Singlet carbenes are generally favored for photoaffinity labeling applications because they exhibit faster insertion into various chemical bonds (C-H, O-H, N-H) with high reactivity. rsc.orgusf.eduresearchgate.net
Triplet Carbene: Here, the two non-bonding electrons are in different orbitals and have parallel spins. wikipedia.orgusf.edu
The specific spin state produced is heavily influenced by the substituents attached to the diazirine ring. wikipedia.org Electron-donating substituents can stabilize the singlet state by donating electron density into the carbene's empty p-orbital. wikipedia.org Conversely, certain electron-withdrawing groups, such as in trifluoromethylphenyldiazirine, tend to favor the formation of the triplet carbene. wikipedia.org
Table 1: Influence of Substituents on Carbene Spin State
| Substituent Nature on Diazirine | Predominant Carbene Product | Reference |
| Electron-donating (e.g., Phenyl) | Singlet Carbene | wikipedia.org |
| Electron-withdrawing (e.g., Trifluoromethyl) | Triplet Carbene | wikipedia.org |
The primary photochemical event for a diazirine is the extrusion of N₂ gas to generate a carbene. nih.gov This process is often initiated by excitation to a singlet excited state. irb.hr The resulting carbene is a highly reactive intermediate capable of undergoing rapid insertion into nearby C-H, O-H, or N-H bonds, which is the basis for its use in crosslinking studies. researchgate.netrsc.org
An important competing pathway is the isomerization of the diazirine to its linear diazo isomer. acs.orgnih.govresearchgate.net This diazo compound can be an intermediate, which upon subsequent photolysis, also decomposes to generate a carbene and N₂. nih.gov Theoretical calculations and experimental studies have shown that the formation of the diazo isomer can occur via the recombination of the initially formed carbene and nitrogen within a solvent cage. nih.gov The preference for direct nitrogen extrusion versus isomerization is dependent on factors like the substitution pattern on the diazirine and the wavelength of the irradiating light. nih.govresearchgate.net
Wavelength Dependence of Photochemical Activation
The photochemical behavior of diazirines is markedly dependent on the wavelength of the UV light used for activation. nih.gov Different excitation wavelengths can favor one reaction pathway over another. acs.orgnih.gov
For instance, studies on specific diazirines have shown that irradiation at shorter wavelengths may favor nitrogen ejection, while longer wavelengths can promote isomerization to the diazo compound. nih.gov In one specific case of Diazo Meldrum's acid and its diazirine isomer, irradiation at 254 nm led to efficient Wolff rearrangement (a reaction characteristic of carbenes), whereas 355 nm light resulted primarily in isomerization. figshare.com Similarly, for 1-phenyl-1-diazopropane, photolysis at 520 nm yields a ground-state singlet carbene, while 350-nm light generates a vibrationally excited carbene that behaves differently. researchgate.net
This wavelength dependence is a critical consideration for practical applications, allowing for some degree of control over the reactive intermediates generated. nih.govfigshare.com The absorption spectrum of the diazirine itself also plays a role; aryl diazirines typically have an absorption band around 350 nm, making them suitable for activation with common laboratory UV sources. rsc.orgsurfacesciencewestern.com
Photoisomerization to Diazo-compounds and their Reactivity
As mentioned, a key photochemical pathway for diazirines is the valence isomerization into their linear diazo isomers. acs.orgresearchgate.net This process can occur either thermally or photochemically. researchgate.net The diazo compound is often an unstable intermediate that can be detected using spectroscopic techniques but is rarely isolated due to its high reactivity, especially for alkyl derivatives. acs.orgnih.gov
Once formed, the diazo isomer can undergo secondary photolysis, also leading to the generation of a carbene and N₂. acs.orgnih.gov This two-step pathway can sometimes complicate kinetic studies but also offers alternative routes to the desired reactive species. researchgate.net The diazo intermediate can also be trapped by reacting with other molecules; for example, it can undergo a 1,3-dipolar cycloaddition with an alkene like N-phenyl maleimide (B117702) to form a stable pyrazoline. acs.orgnih.gov The stability and reactivity of the diazo intermediate are highly dependent on its structure, with some diazo compounds being too short-lived to detect easily. researchgate.net
Electronic Structure and Excited State Dynamics Studies
Computational studies, such as those using CASSCF and MS-CASPT2 methods, have been instrumental in elucidating the complex electronic structure and excited-state dynamics of diazirines. nih.govacs.orgacs.org These studies help map the potential energy surfaces of the ground and excited states, identifying the pathways for nitrogen extrusion and isomerization.
Upon photoexcitation, the diazirine molecule is promoted to an excited electronic state (typically S₁). From this excited state, the molecule can evolve along different reaction coordinates. The journey often involves passing through conical intersections—points where potential energy surfaces cross—which facilitate non-radiative decay back to the ground state, leading to the formation of either the carbene and nitrogen or the diazo isomer. nih.govnsf.gov For example, studies on 1-phenyl-1-diazopropane show its photochemistry is governed by deactivation through one or two different conical intersections, depending on the excitation wavelength. researchgate.net The dynamics of these processes are extremely fast, often occurring on a picosecond timescale. researchgate.net
Spectroscopic Techniques for Monitoring Photochemical Events
Several spectroscopic techniques are crucial for monitoring the rapid events that follow the photoactivation of diazirines.
UV-Vis Spectroscopy: This is a fundamental tool used to follow the progress of the photochemical reaction. nih.govnumberanalytics.com The disappearance of the characteristic diazirine absorption peak (often around 350-380 nm) and the appearance of new absorption bands can be tracked over time to determine reaction kinetics. rsc.orgrsc.orgnih.gov For instance, the formation of a diazo intermediate can sometimes be observed by the appearance of a new, often weak, absorption at longer wavelengths. rsc.org
Time-Resolved Spectroscopy: To capture the fleeting intermediates involved in diazirine photochemistry, ultrafast techniques are required.
Time-Resolved Infrared (TRIR) Spectroscopy: This method allows for the direct observation of species like carbenes and diazo compounds by detecting their characteristic vibrational frequencies. For example, ultrafast laser flash photolysis of phenyldiazirine allowed for the simultaneous observation of transient IR absorptions assigned to both singlet phenylcarbene and phenyldiazomethane, revealing that both are formed within picoseconds. researchgate.net
Time-Resolved Absorption Spectroscopy: This technique, often in the UV-Vis range, monitors changes in absorption on femtosecond to microsecond timescales, providing information on the lifetimes of excited states and transient intermediates. umk.plohiolink.edu
These advanced spectroscopic methods, combined with computational chemistry, provide a detailed picture of the intricate photochemical processes that make diazirines such versatile chemical tools. nih.govumk.pl
Mechanistic Basis of Probe Functionality in Biological Systems
Cellular Uptake and Permeability Characteristics of YnMyr Diazirine X10
This compound is characterized as a cell-permeable probe, a crucial attribute for its application in live-cell studies. nih.govnih.gov This permeability is largely attributed to the probe's design, which features a small size and minimal structural perturbation imparted by the diazirine and alkyne modifications. These characteristics allow it to effectively mimic natural myristate, facilitating its passage across cellular membranes. Generally, non-sulfonated diazirine conjugates exhibit good membrane permeability, which is consistent with the observed cellular uptake of this compound.
Metabolic Incorporation Pathways (e.g., into N-myristoylated proteins)
The primary metabolic pathway for this compound involves its incorporation into N-myristoylated proteins. nih.govnih.gov N-myristoylation is a vital lipid post-translational modification (PTM) wherein the 14-carbon saturated fatty acid, myristate, is transferred from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine (B1666218) residue of substrate proteins. This process is catalyzed by N-myristoyltransferases (NMT1 and NMT2 in humans).
For this compound to be incorporated, it must first be activated as a Coenzyme A derivative, a step likely mediated by long-chain-fatty-acid-CoA ligases 3 and 4 (ACSL3/4). The selection of a diazirine as the photoactivatable moiety for this probe was strategic, as it is only slightly more sterically demanding than a methylene (B1212753) group. This minimal steric bulk ensures that the probe is readily accepted by the endogenous N-myristoylation machinery, allowing for efficient metabolic labeling of NMT substrates within cells.
Principles of Proximity-Dependent Photoaffinity Crosslinking
Photoaffinity labeling (PAL) utilizing diazirine-containing probes like this compound is a robust technique for investigating noncovalent biomolecular interactions, including protein-protein interactions. The core principle involves the light-induced generation of a highly reactive species that forms a covalent bond with molecules in close proximity. This process effectively "freezes" transient interactions, providing a snapshot of molecular associations in a native cellular environment. Diazirines are favored for PAL due to their small size, high reactivity, and efficient activation by UV light, typically at 365 nm, which minimizes damage to biological systems.
Covalent Bond Formation via Carbene Insertion (C-H, N-H, O-H bonds)
Upon irradiation with ultraviolet (UV) light, the diazirine group within this compound undergoes photolysis, eliminating a molecule of nitrogen (N₂) and generating a highly reactive carbene intermediate. This carbene is capable of forming stable covalent bonds by inserting into various C-H, N-H, and O-H bonds present in neighboring biomolecules. This insertion reaction is proximity-dependent, meaning crosslinking occurs only with molecules within the molecular vicinity (e.g., typically less than 20 Å) of the photoactivated diazirine. The carbene can exist in singlet or triplet forms, with singlet carbene insertion generally proceeding via a concerted pathway. Electron-rich diazirines have been shown to enhance the efficacy of C-H insertion.
Specificity and Efficiency of Crosslinking
The inherent properties of diazirines contribute significantly to the specificity and efficiency of the crosslinking process. Their small size allows them to be incorporated into probes without causing substantial steric hindrance, ensuring that the probe can access the intended binding sites effectively. This minimal bulk, combined with their high reactivity, leads to efficient and specific crosslinking.
Compared to other photoreactive groups like benzophenones, diazirine-based probes generally exhibit improved photocrosslinking efficiencies and less non-specific labeling. While some studies indicate that diazirines can show pH-dependent labeling preferences, often favoring acidic residues such as glutamate, specific diazirine variants have been developed to mitigate this bias. Furthermore, optimizing parameters such as UV irradiation time and power density can enhance the selectivity of crosslinking towards specific polar residues, including aspartic acid (Asp), glutamic acid (Glu), and tyrosine (Tyr).
Analysis of "Baseline Reactivity" or "Leakage" in Photocrosslinking
"Baseline reactivity" or "leakage" refers to the undesirable phenomenon of crosslinking occurring even without UV irradiation. While some diazirine probes, such as X3 (a diazirine located in the β-position to a carbonyl group), have demonstrated a degree of baseline reactivity, leading to crosslinking "leakage" in non-irradiated samples, this compound (designated as X10 in some studies) has been shown to exhibit minimal to no such reactivity. Specifically, the diazirine groups of X8 and X10 probes appeared unreactive in the absence of UV irradiation. The observed baseline reactivity in probes like X3 is hypothesized to stem from the conversion of the diazirine to a diazoalkane via protonation, facilitated by the weakly acidic proton of a neighboring carboxyl group. The design of this compound appears to mitigate this particular issue, contributing to cleaner experimental results.
Impact of Probe Size and Structural Perturbation on Biological Systems
The design of chemical probes for biological systems necessitates careful consideration of their size and the structural perturbations they might introduce. For this compound, its small size and the minimal changes caused by the diazirine and alkyne modifications are critical to its success. These features allow the probe to closely mimic the natural myristate molecule, ensuring its efficient metabolic incorporation and interaction with biological machinery without significantly altering the native biological processes or target protein functions.
Designing probes that accurately recapitulate the bioactivity of their parent compounds and elicit similar phenotypic responses remains a significant challenge in chemical biology. Larger signaling molecules tend to be more tolerant of the incorporation of unnatural functionalities. However, for smaller biomolecules like myristate, even minor structural alterations can lead to notable changes in intrinsic potency, physicochemical properties, and cellular membrane permeability. Therefore, the strategic placement of the diazirine moiety to minimize structural perturbation, often termed "nested" designs, is crucial for maintaining the probe's biological relevance and activity.
Applications in Chemical Biology and Proteomics Research
Elucidation of Protein-Ligand and Protein-Protein Interactions
The unique structure of YnMyr Diazirine X10 makes it a powerful tool for identifying and characterizing protein interactions within their native cellular environment. rsc.orgnih.gov The probe is cell-permeable and is metabolically incorporated into proteins by N-myristoyltransferases (NMTs). biorxiv.orgresearchgate.net Upon irradiation with UV light, the diazirine moiety is activated, generating a highly reactive carbene intermediate. rsc.orgresearchgate.net This carbene rapidly forms covalent bonds with nearby molecules, effectively "trapping" interacting proteins, including both stable and transient partners. rsc.orgresearchgate.netcore.ac.uk
A significant challenge in chemical biology is the detection of weak and transient protein-protein interactions (PPIs), which are often crucial for cellular signaling but are difficult to capture using traditional methods like co-immunoprecipitation. nih.govnih.gov this compound is specifically designed to overcome this challenge. nih.gov The in situ photocrosslinking initiated by the diazirine group occurs rapidly upon UV activation, allowing for the capture of fleeting interactions in living cells with minimal perturbation. rsc.org This "hit-and-run" capture mechanism has been successfully used to identify myristate-mediated PPIs that might otherwise be lost during standard biochemical analyses. nih.govnih.gov For example, studies have used the X10 probe to capture and identify interactions for myristoylated proteins such as FSP1 and DDX46. nih.govbiorxiv.org
Beyond identifying interaction partners, diazirine-based photoaffinity labeling (PAL) can provide valuable information about the specific binding sites and interaction interfaces. nih.govmtak.hunih.gov When the carbene generated from the diazirine probe crosslinks to a binding partner, it covalently modifies amino acid residues at or near the site of interaction. researchgate.netnih.gov Following enrichment of the crosslinked complexes, mass spectrometry-based proteomics can be employed to identify the modified peptides and even the specific amino acid residues. nih.govnih.govresearchgate.net This provides high-resolution data on the topology of the protein-ligand or protein-protein interface, which is critical for understanding molecular recognition and for applications in drug development. nih.govmtak.hu While the carbene can react non-specifically, its short lifespan ensures that labeling is confined to the immediate vicinity of the probe. researchgate.netcore.ac.uk
Chemical Proteomic Profiling of Myristoylated Proteins
This compound serves as an effective metabolic tag for the proteome-wide profiling of N-myristoylated proteins. biorxiv.org It is a derivative of the well-established myristate analog YnMyr and has been shown to provide superior and consistent labeling of the myristoylated proteome, on par with YnMyr itself. rsc.orgnih.govbiorxiv.org The general workflow involves incubating cells with the X10 probe, which is recognized by N-myristoyltransferases (NMTs) and attached to the N-terminal glycine (B1666218) of substrate proteins. researchgate.netnih.gov After cell lysis, the alkyne handle on the incorporated probe allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for in-gel visualization. researchgate.net Subsequent enrichment and analysis by mass spectrometry enable the identification and quantification of hundreds of myristoylated proteins from complex cellular lysates. nih.govnih.gov
| Probe | Key Feature | Primary Application | Reported Labeling Efficiency |
|---|---|---|---|
| This compound | Diazirine and Alkyne | Capturing PPIs and Proteome Profiling | Offers consistent myristoylated proteome labeling on par with YnMyr. nih.govbiorxiv.org |
| YnMyr | Alkyne | Proteome Profiling | Extensively used for characterizing the myristoylated proteome. nih.gov |
| YnMyr Diazirine X3/X8 | Diazirine and Alkyne | Capturing PPIs and Proteome Profiling | Enrichment of myristoylated proteins is lower compared to YnMyr and X10. rsc.org |
Investigation of Post-Translational Modifications (e.g., N-myristoylation)
N-myristoylation is a crucial lipid post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. nih.govnih.gov This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and function. nih.govnih.govnih.gov this compound is a chemical tool designed to mimic myristic acid, allowing it to be processed by the cellular machinery responsible for N-myristoylation. rsc.org By incorporating the X10 probe, researchers can track myristoylated proteins through various cellular processes. biorxiv.org This approach enables the study of how N-myristoylation governs protein-membrane interactions and protein-protein interactions, and how its inhibition, for example by NMT inhibitors, affects cellular proteomes. biorxiv.orgnih.gov
Integration with Click Chemistry for Target Enrichment and Detection
A key feature of this compound is its terminal alkyne group, which serves as a bioorthogonal handle. medkoo.com This alkyne does not interfere with cellular processes but can be specifically reacted with an azide-containing molecule in a "click" reaction. nih.govnih.gov This two-step approach—photocrosslinking followed by click chemistry—allows for the selective enrichment and detection of proteins that have been metabolically labeled and crosslinked. rsc.orgresearchgate.net After UV irradiation to capture interacting partners, the alkyne group is used to attach a reporter tag, such as biotin for affinity purification on streptavidin beads or a fluorescent dye for imaging. researchgate.netnih.govresearchgate.net
The most widely used click reaction in this context is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). rsc.orgrsc.org This reaction forms a stable triazole linkage between the alkyne on the probe-modified protein and an azide-functionalized reporter molecule. springernature.com The CuAAC reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for use with complex biological samples. rsc.orgnih.govglenresearch.com The reliability of CuAAC ensures that labeled and crosslinked proteins can be efficiently isolated and identified, providing a robust method for discovering the targets and interaction networks of myristoylated proteins. nih.govspringernature.com
Ligation to Bioorthogonal Tags (e.g., Azido-Biotin Reagents)
Photoaffinity labeling (PAL) is a powerful technique for identifying and studying biomolecular interactions in complex biological systems. This method often involves the use of a chemical probe equipped with a photoreactive group, such as a diazirine, and a bioorthogonal handle for downstream applications. The diazirine group, upon photoactivation, forms a highly reactive carbene that covalently crosslinks the probe to interacting biomolecules. The bioorthogonal handle, typically an alkyne or an azide, allows for the specific attachment of a reporter tag, such as biotin, for enrichment and identification.
One common strategy involves the use of "fully-functionalized" (FF) tags that incorporate the diazirine, a bioorthogonal handle (e.g., an alkyne), and a functional group for conjugation to a molecule of interest into a single modular unit. After the photoreactive diazirine of a probe, such as one based on the this compound scaffold, has been crosslinked to its target proteins, the bioorthogonal handle is used for ligation to a reporter tag. For instance, an alkyne-functionalized probe can be ligated to an azido-biotin reagent through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This reaction is highly efficient and specific, allowing for the selective attachment of the biotin tag to the probe-protein conjugate even in complex cellular lysates.
The biotinylated proteins can then be enriched using affinity purification methods, such as streptavidin-coated beads, which exhibit a strong and specific interaction with biotin. Following enrichment, the captured proteins can be identified and quantified using mass spectrometry-based proteomic techniques. This approach enables the identification of the specific protein targets of a small molecule or other ligand of interest.
Applications in Hyperpolarized Magnetic Resonance Imaging (HP-MRI) Research
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is an emerging modality that can overcome the inherent low sensitivity of conventional MRI by dramatically increasing the polarization of nuclear spins. This signal enhancement allows for the real-time visualization of metabolic and physiological processes in vivo. Diazirine-containing compounds, particularly those isotopically labeled with ¹⁵N, have garnered significant interest as promising agents for HP-MRI.
¹⁵N₂-Diazirines as Hyperpolarizable Tags
¹⁵N₂-diazirines are particularly well-suited as hyperpolarizable tags for several reasons. The diazirine ring is small, which generally minimizes perturbations to the biological activity of the molecule it is attached to. nih.gov Furthermore, diazirines exhibit good stability in a wide range of chemical and biological environments. nih.gov The unique symmetrical structure of the ¹⁵N₂-diazirine motif allows it to store polarization for an extended period through a long-lived singlet state, which is immune to many common relaxation mechanisms. rsc.org
The versatility of ¹⁵N₂-diazirine tags has been demonstrated by their incorporation into a variety of biologically important molecules, including amino acids, sugars, and drugs. nih.govnih.gov This adaptability makes them a valuable platform for developing a wide range of hyperpolarized probes for biomedical imaging.
Dissolution Dynamic Nuclear Polarization (d-DNP) and SABRE-SHEATH for Signal Enhancement
Two primary techniques have been employed to hyperpolarize ¹⁵N₂-diazirines: dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification by Reversible Exchange - Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH).
Dissolution Dynamic Nuclear Polarization (d-DNP) is a well-established hyperpolarization method that has been used in clinical settings. nih.gov It involves polarizing a sample at very low temperatures (around 1-2 K) in a high magnetic field in the presence of a stable radical. copernicus.org The sample is then rapidly dissolved and transferred for in vivo or in vitro analysis. nationalmaglab.orgspringernature.com d-DNP has been shown to achieve substantial signal enhancements for ¹⁵N₂-diazirine-labeled molecules in aqueous solutions. For some compounds, signal enhancements of over 400,000-fold have been reported, with ¹⁵N relaxation lifetimes of up to 4 minutes at 1 Tesla. nih.gov
| Molecule | Hyperpolarization Method | Solvent | Signal Enhancement (¹⁵N) | T₁ Lifetime (¹⁵N) |
| ¹⁵N₂-diazirine celecoxib analog | d-DNP | D₄-MeOH | >114,000-fold | >4 min |
| ¹⁵N₂-diazirine glucose derivatives | d-DNP | D₂O | >400,000-fold | up to 4 min |
SABRE-SHEATH (Signal Amplification by Reversible Exchange - Shield Enables Alignment Transfer to Heteronuclei) is a cost-effective and experimentally simpler hyperpolarization technique that uses parahydrogen as the source of polarization. nih.gov This method has been successfully used to hyperpolarize ¹⁵N₂-diazirines in organic solvents, achieving significant signal enhancements. nih.govnih.govnih.gov For instance, a 15,000-fold signal enhancement has been reported for a ¹⁵N₂-labeled diazirine using SABRE-SHEATH. nih.gov However, the efficiency of SABRE-SHEATH can be limited in aqueous solutions, which is a challenge for many biomedical applications. nih.govnih.gov
Research has shown that d-DNP can provide greater signal enhancements for long-lasting ¹⁵N signals compared to SABRE-SHEATH, particularly for applications in aqueous environments. nih.gov The development and application of these hyperpolarization techniques to ¹⁵N₂-diazirine-tagged molecules are paving the way for their use as powerful molecular imaging probes in a broad range of biomedical and clinical research areas. nih.govnih.gov
Broader Research Applications of Diazirine Chemistry
Applications in Materials Science
The unique reactivity of diazirines makes them exceptionally useful in modifying and enhancing the properties of various materials, particularly polymers.
Polymer Cross-linking and Surface Functionalization
Research has demonstrated the successful synthesis of diazirine-containing polymers through controlled radical polymerization techniques, such as reversible addition–fragmentation chain-transfer (RAFT) polymerization and atom-transfer radical polymerization (ATRP). acs.org These polymeric cross-linkers offer enhanced compatibility and efficiency due to their controllable multivalency, enabling the cross-linking of unfunctionalized commodity polymers like poly(n-butyl acrylate) (PnBA) with high gel fractions (exceeding 95% with as little as 0.8 wt% diazirine content under 1 minute of UV irradiation). escholarship.orgacs.org
Beyond bulk cross-linking, diazirines are employed for surface functionalization. For instance, diazirine-based polyamine primers have been successfully applied to UHMWPE fabrics to improve mechanical strength, prepare epoxy composites, and enable the attachment of dyes or pigments. acs.org Similarly, diazirine molecules have been utilized for the surface modification of polydimethylsiloxane (B3030410) (PDMS), facilitating covalent immobilization of biomolecules like bovine serum albumin (BSA) and immunoglobulin G (IgG) for applications in biosensors and medical devices. acs.orgnih.gov This non-destructive process involves C-H insertion upon thermal or UV activation, significantly improving the stability of immobilized proteins. acs.orgnih.gov
Table 1: Examples of Diazirine-Mediated Polymer Cross-linking and Surface Functionalization
| Application Area | Polymer Substrate | Diazirine Type/Mechanism | Key Outcome | Citation |
| Polymer Cross-linking | Polyethylene, Polypropylene, UHMWPE | Carbene C-H insertion (thermal/UV activation) | Improved rigidity, mechanical properties, and adhesion | xlynxmaterials.comacs.orgxlynxmaterials.com |
| Surface Functionalization | UHMWPE fabrics | Diazirine-based polyamine primers | Enhanced mechanical strength, dye/pigment attachment | acs.org |
| Biomolecule Immobilization | Polydimethylsiloxane (PDMS) | Diazirine-based linkers (thermal/UV activation) | Strong covalent attachment of proteins, improved stability | acs.orgnih.gov |
| Commodity Polymer Cross-linking | Poly(n-butyl acrylate) (PnBA), Poly(methyl acrylate) (PMA), Poly(methyl methacrylate) (PMMA), Poly(N-isopropylacrylamide) (PNIPAM) | Diazirine-containing copolymers | High gel fractions, tunable rheological behavior, photopatterning | escholarship.orgacs.org |
Molecular Adhesives and Coatings
Diazirine chemistry also extends to the development of molecular adhesives and advanced coatings. Diazirine-based adhesives and primers are particularly effective for bonding to low-surface-energy plastics, which are traditionally challenging to adhere. xlynxmaterials.comxlynxmaterials.comnih.gov These molecular adhesives, such as the BondLynx© series, incorporate two or more diazirine groups that, upon thermal or UV activation, generate carbenes. These carbenes react non-specifically with polymer surfaces, forming strong covalent bonds. xlynxmaterials.com
In the realm of coatings, diazirines contribute to enhancing material robustness. They have been shown to improve the performance of ice-phobic coatings and significantly enhance the stability of high-performance perovskite solar cells. acs.org Furthermore, diazirine functionalities have been successfully integrated into polyurethane-based cross-linkers, enabling the formulation of one-component, isocyanate-free polyurethane coatings. uva.nlnih.govnih.gov Upon heating, these diazirine-containing cross-linkers generate carbenes that react with alcohol functionalities in polyols, forming a cross-linked network with material properties comparable to traditional isocyanate-based coatings. uva.nlnih.gov
Applications in Synthetic Organic Chemistry
Diazirines are valuable precursors in synthetic organic chemistry, primarily as sources of highly reactive carbene intermediates for various bond-forming reactions.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
One of the major applications of diazirines in synthetic organic chemistry is their utility in efficient carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically N or O) bond formation, leading to the synthesis of diverse carbocycles and heterocycles. acs.org Upon activation, diazirines generate carbenes that can undergo insertion reactions into C-H, O-H, and N-H bonds. wikipedia.orgthieme-connect.com
For example, aryl trifluoromethyl diazirines have been employed in the functionalization of fullerenes. acs.org Recent advancements also include the development of a novel platform for single-carbon insertion into single C-C bonds using diazirines. This strategy involves the photogeneration of arylchlorocarbenes, which act as carbynoid species. These species undergo site-selective carbene insertion into tertiary C-H bonds, followed by a Wagner-Meerwein rearrangement, enabling skeletal editing of organic molecules. nih.gov
Decarboxylative Amination Reactions
Diazirines have emerged as practical electrophilic amination reagents, particularly in decarboxylative amination reactions of redox-active esters. nsf.govacs.orgacs.org This method provides a facile route to synthesize diaziridines, which are versatile intermediates readily transformable into amines, hydrazines, and various nitrogen-containing heterocycles in a single step. nsf.govacs.orgusf.edu
The reaction can be performed under mild conditions, often utilizing inexpensive photoactivators, and exhibits broad functional group tolerance, including ketones, esters, olefins, and alcohols. acs.orgchemrxiv.org This approach has been successfully applied in late-stage functionalization of complex molecules and in fluorous phase synthesis, allowing for the high-throughput synthesis of nitrogen-rich compound libraries relevant to drug discovery. nsf.govacs.orgusf.edu
Table 2: Key Reactions in Synthetic Organic Chemistry Utilizing Diazirines
| Reaction Type | Diazirine Role | Products/Outcomes | Conditions | Citation |
| C-C & C-Heteroatom Bond Formation | Carbene precursor | Carbocycles, heterocycles, C-H/O-H/N-H insertion | Thermal, photochemical | wikipedia.orgacs.orgthieme-connect.com |
| Single-Carbon Insertion into C-C Bonds | Arylchlorocarbene precursor | Skeletal editing, C-C bond formation | Photochemical, silver salt promoted rearrangement | nih.gov |
| Decarboxylative Amination | Electrophilic amination reagent | Diaziridines (precursors to amines, hydrazines, heterocycles) | Mild conditions, photoactivators, redox-active esters | nsf.govacs.orgacs.org |
Catalytic Applications (e.g., Biocatalytic Carbene Transfer)
Traditionally, diazirines require harsh activation conditions such as high temperatures or UV photolysis to generate carbenes, which can limit their synthetic utility due to low yields or poor selectivities. nih.gov However, recent breakthroughs have demonstrated the potential for biocatalytic activation of diazirines.
Engineered variants of Aeropyrum pernix protoglobin (ApePgb), a hemoprotein, have been developed as the first examples of biocatalysts capable of selectively transferring carbenes from diazirines at room temperature, without the need for exogenous heat or light. nih.govwhiterose.ac.ukescholarship.orgresearchgate.netnih.gov This enzymatic activation dramatically expands the scope of carbenes accessible in enzymatic transformations, offering a milder and more selective alternative to traditional methods. nih.govwhiterose.ac.uk
These biocatalytic systems have been successfully applied in various carbene transfer reactions, including cyclopropanation, N-H insertion, and Si-H insertion reactions. nih.govwhiterose.ac.ukescholarship.orgnih.gov The enhanced stability of diazirines compared to their diazo isomers allows for access to a more diverse array of carbenes, making biocatalytic carbene transfer a promising strategy in asymmetric synthesis. nih.govescholarship.orgresearchgate.net
Table 3: Biocatalytic Carbene Transfer Reactions with Diazirines
| Enzyme/Catalyst | Carbene Precursor | Reaction Type | Key Outcomes | Citation |
| Engineered Aeropyrum pernix protoglobin (ApePgb) variants | Diazirines | Cyclopropanation, N-H insertion, Si-H insertion | Selective carbene transfer at room temperature, expanded carbene scope | nih.govwhiterose.ac.ukescholarship.orgnih.gov |
Analytical Methodologies and Data Analysis in Research
Mass Spectrometry-Based Proteomics for Crosslinked Protein Identification (e.g., PSM analysis)
Mass spectrometry (MS)-based proteomics, specifically cross-linking mass spectrometry (XL-MS), is a powerful tool for identifying proteins cross-linked by diazirine-containing probes like YnMyr Diazirine X10 nih.govresearchgate.netacs.org. Upon UV irradiation, the diazirine group in this compound generates a highly reactive carbene, which can indiscriminately react with various amino acid residues (C, N, O, S) of proximal proteins, thereby forming covalent cross-links nih.govresearchgate.netacs.orgpnas.orgacs.orgnih.gov. This non-specific reactivity allows for the capture of transient or low-affinity protein-protein interactions that might be missed by residue-specific crosslinkers nih.govacs.orgnih.gov.
A critical aspect of XL-MS data analysis is the identification of cross-linked peptides, often achieved through Peptide Spectrum Match (PSM) analysis pnas.orgnih.govacs.org. PSM analysis involves matching experimental mass spectra to theoretical spectra of peptides, including those that are cross-linked. The high complexity and often low abundance of photocross-linked products can complicate MS analysis and database searching nih.gov. However, advancements in MS-cleavable cross-linkers and sophisticated fragmentation methods have significantly improved identification rates nih.govresearchgate.netnih.gov.
Common fragmentation methods employed in MS/MS for diazirine-cross-linked peptides include:
Higher-energy collisional dissociation (HCD) : Often yields the highest number of identified PSMs and cross-links nih.govacs.org.
Electron-transfer dissociation (ETD) : Provides different fragmentation patterns, useful for complex cross-links nih.govacs.org.
For instance, studies on diazirine-cross-linked human serum albumin (HSA) using various fragmentation techniques demonstrated that HCD provided the highest number of PSMs (958 PSMs) and identified links (446), while CID contributed an additional 13% to identified links nih.govacs.org. Software tools like pLink2 and XiFDR are used to analyze these complex datasets, estimate false discovery rates (FDR) at both peptide-spectrum match and link levels, and extract crucial PSM information such as precursor m/z, annotated fragments, and peptide sequences nih.govacs.orgebi.ac.uk. The ability to detect a small mass tag left after crosslinker cleavage in MS/MS data further facilitates identification pnas.org.
Table 1: Illustrative PSM Counts for Diazirine Cross-Linked Peptides by Fragmentation Method
| Fragmentation Method | Identified PSMs (Example) | Identified Links (Example) |
| HCD | 958 | 446 |
| CID | 604 | 297 |
| EThcD | 240 | 240 |
| ETciD | 296 | 205 |
| ETD | 202 | 202 |
Note: Data adapted from studies on diazirine cross-linked human serum albumin nih.govacs.org. These values are illustrative of typical research findings for diazirine-based crosslinkers and demonstrate the comparative effectiveness of different fragmentation methods in identifying cross-linked peptides.
¹H-NMR Spectroscopy for Reaction Monitoring and Structural Confirmation in Synthetic Stages
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is indispensable during the synthetic stages of compounds like this compound for reaction monitoring and structural confirmation nih.govresearchgate.netacs.orgmdpi.com. It provides detailed insights into the chemical environment of hydrogen atoms, allowing chemists to track the progress of reactions and verify the formation of desired intermediates and final products.
In the synthesis of diazirines, ¹H-NMR is routinely used to monitor the transformation of ketone precursors into diaziridines and subsequently into diazirines nih.govresearchgate.netmdpi.com. For example, in one-pot synthesis procedures for aliphatic diazirines, ¹H-NMR with solvents like CDCl₃ is employed to observe the conversion of starting materials, the appearance of diaziridine intermediates, and the final formation of the diazirine product nih.govresearchgate.net. Kinetic studies using ¹H-NMR can reveal the reactivity of intermediates, such as diaziridines, and their ready transformation into 3H-diazirines mdpi.com.
Furthermore, ¹H-NMR, often complemented by ¹⁹F NMR for fluorinated diazirines, is crucial for confirming the stability of the diazirine unit under various reaction conditions, such as those encountered in controlled radical polymerization acs.org. The absence of new signals or changes in diagnostic peaks indicates the integrity of the diazirine group, ensuring it does not undergo unwanted side reactions acs.org. ¹⁵N NMR can also be used to characterize unstable diazo intermediates formed from diazirines upon photolysis, providing insights into their kinetic evolution and trapping reactions acs.org.
UV-Vis Spectroscopy for Optical Property Assessment and Photoreactivity Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for assessing the optical properties and photoreactivity of diazirine-containing compounds like this compound rsc.orgresearchgate.netresearchgate.netuni-mainz.deupdatepublishing.com. This method measures the absorption of light by the compound as a function of wavelength, providing critical information about its electronic transitions and optimal photoactivation conditions updatepublishing.com.
Diazirines typically absorb UV light in a specific range, often between 320 nm and 410 nm, which leads to their photoactivation rsc.orgresearchgate.net. For instance, photoactivation of diazirines for cross-linking experiments is commonly performed using UV irradiation at 365 nm or 355 nm nih.govnih.gov. Upon absorption of UV light, the diazirine moiety expels a molecule of nitrogen gas (N₂) to generate a highly reactive carbene species pnas.orgrsc.orgrsc.orgresearchgate.net. This carbene is responsible for the subsequent covalent cross-linking with nearby biomolecules pnas.orgrsc.orgresearchgate.net.
Research has shown that the electronic properties of substituents on diazirines can significantly influence their UV-Vis absorption spectra rsc.orgresearchgate.net. Electron-rich and highly electron-poor diazirines tend to exhibit strong absorbances in the diazirine activation window, while electron-neutral or moderately electron-poor ones may have attenuated absorbances rsc.org. The ability to shift the diazirine activation bands to longer wavelengths (red-shifted absorbance) is advantageous, as it can minimize background absorbance from biological samples and allow the use of more accessible light sources rsc.orgresearchgate.net.
Table 2: Illustrative UV-Vis Absorption Properties of Diazirines
| Diazirine Type | Electronic Property | Typical Absorption Range (nm) | Notes |
| Aryl Diazirines | Electron-rich | 320-410 (often red-shifted) | Strong absorbance, can shift to longer wavelengths, enhanced C-H insertion efficacy rsc.orgresearchgate.net. |
| Aryl Diazirines | Electron-poor | 320-410 | Strong absorbance rsc.org. |
| Aryl Diazirines | Electron-neutral | Attenuated in 320-410 | Less efficient absorption in the typical activation window rsc.org. |
| General Diazirines | N/A | 355-365 (photoactivation) | Common range for generating reactive carbenes for cross-linking nih.govnih.gov. |
Note: Data compiled from general research on diazirine optical properties nih.govrsc.orgresearchgate.netnih.gov. These values are illustrative and demonstrate the principles of UV-Vis spectroscopy as applied to diazirines, including this compound.
Advanced Imaging Techniques for In-Cell Labeling Visualization (e.g., In-Gel Fluorescence)
Advanced imaging techniques are crucial for visualizing the successful incorporation and cross-linking of photoreactive probes like this compound within living cells glpbio.combertin-bioreagent.comglpbio.comrsc.org. This compound is designed with a clickable alkyne moiety in addition to its diazirine group, allowing for subsequent conjugation with fluorescent dyes via click chemistry (e.g., with Azide-Fluor 488) glpbio.combertin-bioreagent.comglpbio.comrsc.orgnih.gov.
In-Gel Fluorescence is a widely used technique for visualizing labeled proteins. After cells are treated with this compound, the probe is incorporated into myristoylated proteins. Upon UV irradiation, the diazirine group cross-links the probe to interacting partners glpbio.combertin-bioreagent.comglpbio.comrsc.org. Cells are then harvested, lysed, and the alkyne groups on the labeled proteins are functionalized with a fluorescent dye using click chemistry rsc.orgnih.gov. The labeled proteins can then be separated by SDS-PAGE, and the fluorescence signal can be detected directly in the gel using a gel imager rsc.orgnih.govharvard.eduresearchgate.net.
This technique allows for the assessment of probe labeling efficiency and can reveal the distribution of labeled proteins. For example, studies have shown that the labeling efficiency of diazirine probes can correlate with their net charge, with positively charged alkyl diazirine probes often yielding higher labeling efficiencies in cells nih.gov. In-gel fluorescence is particularly useful for identifying myristoylated proteins and their interacting partners, providing visual evidence of the photo-activated cross-linking events within a cellular context glpbio.combertin-bioreagent.comglpbio.comrsc.org. It also helps in optimizing activation parameters for labeling researchgate.net.
Computational Chemistry and Theoretical Modeling (e.g., DFT, CASSCF, MS-CASPT2 for reaction mechanisms)
Computational chemistry and theoretical modeling play a vital role in understanding the intricate reaction mechanisms of diazirines, including the photochemistry of this compound acs.orgrsc.orgacs.orgresearchgate.netnih.gov. Methods such as Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are employed to map potential energy surfaces, identify transition states, and characterize reactive intermediates.
These high-level ab initio quantum chemical calculations are particularly suited for studying the photochemical decomposition of diazirines, which involves complex electronic excited states acs.orgacs.orgresearchgate.net. Researchers use these methods to:
Elucidate Carbene Formation : Model the process where photoexcited diazirine expels nitrogen to form a carbene, often through conical intersections between excited and ground states acs.orgrsc.orgacs.orgresearchgate.net. For instance, studies on 3H-diazirine show that photoexcitation to the S₁ state leads to methylene (B1212753) (carbene) formation in its lower singlet state via an S₁/S₀ conical intersection acs.org.
Investigate Reaction Pathways : Determine the various pathways a diazirine can take upon photoactivation, including the formation of diazo intermediates and their subsequent reactions (e.g., 1,3-dipolar cycloaddition) acs.orgrsc.org.
Understand Reactivity and Selectivity : Analyze how structural modifications or environmental factors influence the activation energy, reactivity, and selectivity of carbene insertion into C-H, O-H, or N-H bonds rsc.orgresearchgate.netrsc.org. For example, computational studies have explained how electron-donating or electron-withdrawing groups on aryl diazirines affect their activation energy and efficacy toward C-H insertion rsc.orgrsc.org.
Predict Optical Properties : Correlate molecular structure with observed UV-Vis absorption spectra, aiding in the rational design of new diazirine probes with desired optical characteristics rsc.orgrsc.org.
By providing a detailed molecular-level understanding, computational chemistry complements experimental findings, guiding the design of more efficient and selective diazirine-based probes for various applications, including protein cross-linking and labeling.
Future Directions and Research Challenges
Development of Next-Generation Diazirine Probes with Enhanced Specificity and Efficiency
While diazirines are considered a "gold standard" for high-resolution proximity labeling, challenges such as off-target reactions and suboptimal crosslinking yields persist. nsf.govthieme-connect.comresearchgate.netresearchgate.netrsc.org Next-generation diazirine probes aim to overcome these limitations by improving carbene generation efficiency and minimizing the formation of benign diazoalkane intermediates. enamine.netresearchgate.net
Improved Photo-Cross-linking Rates and Yields: Researchers are focused on designing diazirine probes that exhibit significantly improved photo-cross-linking rates and yields compared to earlier generations or other photoaffinity groups like benzophenones. rsc.orgbiorxiv.orgrsc.orgacs.orgnih.govresearchgate.net This involves optimizing the molecular design to favor the desired carbene insertion reactions over side reactions. thieme-connect.com
Enhanced Specificity: Strategies to enhance specificity include designing diazirines that promote singlet R-H insertion, thereby avoiding undesired alkene formation or spatially imprecise diazo trapping. thieme-connect.com The inherently short lifetime of diazirine-generated carbenes (picoseconds) contributes to high specificity by reacting only with molecules in immediate proximity, but this also presents a challenge due to rapid quenching by water, leading to diminished labeling yields. mdpi.comresearchgate.netbiorxiv.org
Electronic Property Manipulation: Studies have shown that manipulating the electronic properties of diazirines, particularly through the introduction of electron-rich groups, can significantly enhance their efficacy toward C-H insertion. rsc.org
Novel Structural Designs: The exploration of novel diazirine structures, such as cyclobutane (B1203170) diazirines, is underway to reduce pH-dependent reactivity and minimize labeling of known off-targets, further improving probe specificity. nih.gov The small size of diazirines, as exemplified by YnMyr Diazirine X10, offers greater flexibility in probe design, allowing for incorporation at various sites without steric hindrance, which can lead to more efficient and specific labeling. nih.govrsc.orgbiorxiv.org
Exploration of Novel Photoactivation Wavelengths (e.g., visible or near-infrared light for in vivo applications)
A significant challenge for current diazirine probes, which typically require UV-A light (around 365 nm) for activation, is the potential for cellular damage and limited tissue penetration in live organisms. rsc.orgnih.govthieme-connect.commdpi.comthermofisher.comrsc.orgharvard.edu Future research is heavily invested in shifting photoactivation to longer, biocompatible wavelengths.
Visible Light Activation: Recent advancements include the development of "push-pull" diazirine structures and the conjugation of diazirine motifs to longer-wavelength chromophores, such as fluorene. rsc.orgresearchgate.netrsc.orgnih.gov These innovations have successfully red-shifted the absorbance spectra, enabling direct activation with visible light (e.g., >450 nm). rsc.orgrsc.org
Near-Infrared (NIR) Activation: The exploration of two-photon activation using near-infrared light (e.g., 600-800 nm or 815 nm) is a promising avenue for in vivo applications, offering superior tissue penetration depth. rsc.orgacs.orgchemrxiv.org
Photocatalytic Methods: Novel photocatalytic approaches are being developed, utilizing photoexcited osmium(II) photocatalysts to generate reactive carbenes from diazo sources under deep red to near-infrared light (600-800 nm). acs.orgresearchgate.netchemrxiv.org This expands the potential for non-invasive, deep-tissue biological studies.
Expansion of Probe Application to New Biological Targets and Pathways
Diazirines have proven invaluable in photoaffinity labeling for elucidating various biomolecular interactions, including protein-ligand, protein-protein, and protein-biomolecule interactions. nih.govthieme-connect.comresearchgate.netnih.gov this compound, for instance, is specifically designed to probe protein myristoylation and its interacting partners. bertin-bioreagent.comglpbio.comglpbio.comnsf.gov Future efforts aim to broaden the scope of these probes to uncharted biological territories.
Novel Target Identification: Researchers are expanding the application of diazirine probes to identify new biological targets and pathways. This includes, for example, the exploration of novel vancomycin-binding proteins, which can lead to a deeper understanding of antimicrobial resistance mechanisms. biorxiv.orgacs.orgresearchgate.net
Diverse Biological Processes: The versatility of diazirines allows for their application in studying a wide array of biological processes, such as post-translational modifications (PTMs), drug-target engagement, and the identification of novel therapeutic targets. nih.govthieme-connect.comrsc.orgnih.govresearchgate.netnih.govsigmaaldrich.com
Chemical Proteomics: The integration of diazirine probes into comprehensive chemical proteomics workflows will enable the systematic identification and characterization of protein interactions across entire proteomes.
Addressing Limitations in Photocrosslinking Yield and Off-Target Reactions
Despite their utility, diazirine-mediated photocrosslinking often suffers from relatively low yields (sometimes less than 10%) and susceptibility to off-target reactions. nsf.govthieme-connect.comresearchgate.netresearchgate.netrsc.org These limitations arise from side reactions, such as carbene quenching by water or oxygen, and the rearrangement of diazirines to less specific diazo isomers. thieme-connect.comresearchgate.netrsc.org
Minimizing Side Reactions: Research is focused on designing diazirines that are less prone to undesirable rearrangements and quenching. The incorporation of trifluoromethyl (CF3) groups, for example, has been shown to mitigate off-target reactions by reducing the reactivity of diazo compounds. enamine.netrsc.orgenamine.net
Optimizing Reaction Conditions: Careful control over solvent conditions and temperature can significantly influence the efficiency of carbene generation and reduce the formation of unwanted diazoalkane intermediates, thereby improving crosslinking yields. researchgate.netnih.gov
Stereochemical Control: Developing diazirines with improved stereochemical control over carbene insertion can lead to more precise and higher-yielding photocrosslinking events.
Understanding Reaction Mechanisms: Continued in-depth studies into the fundamental reaction mechanisms of diazirine photolysis and carbene reactivity are crucial for rational design of more efficient and specific probes. thieme-connect.com
Integration with Emerging Research Technologies for Multi-Modal Analysis
The utility of diazirine probes is significantly amplified when integrated with other advanced research technologies, enabling multi-modal analysis and comprehensive characterization of biological systems.
Click Chemistry Integration: A key aspect of modern diazirine probe design, including this compound, is the incorporation of "click chemistry" handles (e.g., alkyne moieties). bertin-bioreagent.comglpbio.comnih.govbiorxiv.orgsigmaaldrich.comnih.gov These handles allow for subsequent bioorthogonal conjugation with various reporter tags (e.g., biotin (B1667282) for enrichment, fluorophores for imaging) after the initial photocrosslinking event. nih.govbiorxiv.orgsigmaaldrich.comnih.gov This modular approach avoids introducing bulky labels that could perturb interactions during the labeling step.
Advanced Analytical Techniques: The ability to attach reporter tags facilitates downstream analysis using a suite of powerful techniques, including SDS-PAGE, mass spectrometry (for protein identification and site mapping), Western blot analysis, and flow cytometry. nih.govthieme-connect.combiorxiv.orgacs.orgresearchgate.netnih.gov This multi-modal approach provides a richer and more detailed understanding of biological interactions.
Chemical Proteomics Workflows: Diazirine probes are increasingly integrated into sophisticated chemical proteomics workflows for target identification, validation, and quantitative analysis of protein interactions in complex biological samples. nih.govnih.gov
Materials Science Applications: Beyond chemical biology, diazirine chemistry is finding expanding applications in materials science, including universal polymer crosslinking, photopatterning, and the development of advanced bioadhesives. rsc.orgacs.orguvic.cafigshare.comacs.org
Trifunctional Building Blocks: The development of "trifunctional building blocks" that combine a connectivity group, a diazirine reactive group, and a bioorthogonal handle in a single scaffold streamlines probe synthesis and enables the rapid generation of small libraries for diverse applications in chemical biology. sigmaaldrich.com
Q & A
Q. What is the structural and functional basis of YnMyr Diazirine X10 as a photoreactive probe for protein myristoylation?
this compound contains a myristic acid analog with an alkyne group for click chemistry conjugation and a diazirine moiety at carbon 10 for UV-induced crosslinking. The diazirine group generates reactive carbenes upon UV exposure (365–405 nm), enabling covalent bond formation with proximal biomolecules, while the alkyne allows downstream detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This dual functionality facilitates mapping myristoylated protein interactions in live cells.
Q. How should researchers design initial experiments to validate this compound’s activity in cellular systems?
- Cell Permeability: Confirm cellular uptake using fluorescence microscopy or flow cytometry with a fluorescent azide tag post-click chemistry.
- UV Activation: Optimize irradiation time (e.g., 5–15 minutes) and wavelength (365 nm) to balance crosslinking efficiency and cell viability .
- Negative Controls: Include non-UV-treated samples and competitive inhibitors (e.g., free myristic acid) to distinguish specific binding .
Q. What solvent systems and storage conditions are optimal for maintaining this compound stability?
- Solubility: Dissolve in DMSO or ethanol (30 mg/mL) for stock solutions; dilute in PBS (pH 7.2) for cellular assays. Note reduced solubility in aqueous buffers (0.04 mg/mL in ethanol:PBS 1:20) .
- Storage: Aliquot and store at −80°C for long-term stability (≤6 months) or −20°C for short-term use (≤1 month). Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize crosslinking efficiency while minimizing non-specific binding in complex biological systems?
- Titration Studies: Test probe concentrations (1–50 µM) to identify the minimum effective dose, balancing signal intensity and background noise .
- Time-Resolved Activation: Use pulsed UV irradiation to limit carbene diffusion and reduce off-target interactions .
- Post-Crosslinking Quenching: Add scavengers (e.g., 2-mercaptoethanol) immediately after UV exposure to neutralize unreacted carbenes .
Q. What methodologies address contradictions in solubility and aggregation observed during in vitro assays?
- Solubility Enhancement: Pre-warm stock solutions to 37°C and sonicate (10–15 minutes) before dilution .
- Aggregation Monitoring: Use dynamic light scattering (DLS) or size-exclusion chromatography to assess probe aggregation in buffer systems .
Q. How should researchers validate the specificity of this compound for myristoylated proteins amid competing lipid modifications?
- Chemical Competition: Co-treat cells with excess myristic acid or myristoylation inhibitors (e.g., 2-hydroxymyristic acid) to block probe incorporation .
- Proteomic Profiling: Combine click chemistry with SILAC (stable isotope labeling by amino acids in cell culture) to quantify enriched proteins and filter non-specific binders .
Q. What analytical approaches reconcile discrepancies in crosslinking data across experimental replicates?
- Statistical Rigor: Apply Benjamini-Hochberg correction to adjust for false discoveries in high-throughput datasets .
- Orthogonal Validation: Confirm interactions via co-immunoprecipitation or proximity ligation assays (PLA) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced carbene stability?
- DFT Calculations: Model carbene electronic states to predict insertion efficiency into C–H bonds. Electron-donating groups (e.g., p-alkoxy substituents) stabilize singlet carbenes, improving crosslinking .
- Structure-Activity Relationships (SAR): Synthesize analogs with modified diazirine positions (e.g., carbon 8 vs. 10) and compare crosslinking yields .
Methodological Best Practices
- Data Reproducibility: Document UV irradiation parameters (wavelength, duration, power density) and probe batch-specific COA (Certificate of Analysis) to ensure consistency .
- Ethical Reporting: Disclose all experimental conditions, including solvent ratios and cell lines, to comply with academic integrity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
